4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18190763
InChI: InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-6-4-7(8(13)14)11-5-6/h4-5,11H,1-3H3,(H,12,15)(H,13,14)
SMILES:
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid

CAS No.:

Cat. No.: VC18190763

Molecular Formula: C10H14N2O4

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid -

Specification

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-6-4-7(8(13)14)11-5-6/h4-5,11H,1-3H3,(H,12,15)(H,13,14)
Standard InChI Key KMOYKLACCMUMNB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CNC(=C1)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Physicochemical Properties

4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid (IUPAC name) is a heterocyclic organic compound with the molecular formula C₁₀H₁₄N₂O₄ and a molecular weight of 226.23 g/mol. Its structure comprises a pyrrole ring substituted at the 2-position with a carboxylic acid group and at the 4-position with a Boc-protected amino group. The Boc group, a common amine-protecting moiety in peptide synthesis, enhances solubility in organic solvents and prevents undesired side reactions during multi-step syntheses .

The compound’s canonical SMILES string, CC(C)(C)OC(=O)NC1=CNC(=C1)C(=O)O, encodes its stereochemistry and functional group arrangement. Its InChIKey (KMOYKLACCMUMNB-UHFFFAOYSA-N) provides a unique identifier for database searches and computational modeling.

Synthesis and Reaction Pathways

Boc Protection Strategy in Pyrrole Derivatives

The tert-butoxycarbonyl (Boc) group is widely employed to protect amino functionalities during synthetic sequences, enabling selective modifications at other reactive sites . In the context of pyrrole chemistry, Boc protection ensures stability under acidic or basic conditions, which is critical for subsequent coupling or cyclization reactions.

Stepwise Synthesis from Precursors

While direct literature on the synthesis of 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid is limited, analogous routes for Boc-protected heterocycles suggest a multi-step approach:

  • Formation of the Boc-Protected Amine: Reacting pyrrole-4-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine yields the Boc-protated intermediate .

  • Carboxylic Acid Introduction: Direct carboxylation at the pyrrole 2-position can be achieved via lithiation followed by quench with carbon dioxide or through palladium-catalyzed carbonylation .

A related synthesis of pyrazole-4-carboxylates by Rosa et al. involved β-enamino diketone intermediates generated from Boc-protected piperidine acids and Meldrum’s acid, highlighting the utility of Boc groups in stabilizing reactive intermediates .

Applications in Medicinal Chemistry and Drug Discovery

Role as a Building Block for Bioactive Molecules

Pyrrole-2-carboxylic acid derivatives are privileged scaffolds in drug design due to their hydrogen-bonding capacity and aromatic heterocyclic geometry. The Boc-protected amino group in this compound allows for controlled deprotection and functionalization, making it valuable for constructing:

  • Antimycobacterial Agents: Recent studies demonstrate that pyrrole-2-carboxamides bearing electron-withdrawing substituents exhibit potent activity against Mycobacterium tuberculosis (MIC < 0.016 μg/mL) . The carboxylic acid group in this compound could serve as a precursor for such amides.

  • Peptide Mimetics: The Boc group facilitates integration into peptide chains, enabling the synthesis of protease-resistant analogs .

Structure-Activity Relationship (SAR) Insights

Research on analogous pyrrole derivatives reveals critical SAR trends:

  • Electron-Withdrawing Substituents: Fluorine or chlorine atoms at the aryl ring enhance target binding and metabolic stability .

  • Bulky Substituents: Adamantyl or cyclooctyl groups at the carboxamide position improve potency by occupying hydrophobic pockets in enzyme active sites .

These findings suggest that strategic modification of 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid could yield compounds with optimized pharmacokinetic profiles.

Research Findings and Biological Evaluation

Antitubercular Activity and Target Validation

Although direct studies on this compound are absent, structurally related pyrrole-2-carboxamides inhibit mycolic acid biosynthesis in M. tuberculosis by targeting the MmpL3 transporter . Compound 32 from recent work demonstrated efficacy against drug-resistant strains and low hERG channel inhibition, underscoring the therapeutic potential of this scaffold .

Metabolic Stability and Toxicity Profiles

Key derivatives exhibit high microsomal stability (e.g., >60% remaining after 1 hour) and low cytotoxicity (IC₅₀ > 64 μg/mL), attributes likely shared by this compound due to its Boc protection and carboxylic acid moiety .

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